
Glycine
Overview
Description
Glycine, also known as aminoacetic acid, is the simplest amino acid with the chemical formula C₂H₅NO₂. It is a non-essential amino acid, meaning the human body can synthesize it. This compound is unique due to its minimal side chain, consisting of a single hydrogen atom, making it the only achiral amino acid. It plays a crucial role in various biological processes, including protein synthesis, neurotransmission, and as a precursor to numerous biomolecules .
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: This method involves the reaction of formaldehyde, hydrogen cyanide, and ammonia to form aminoacetonitrile, which is then hydrolyzed to produce this compound.
Bucherer-Bergs Reaction: This involves the reaction of formaldehyde, ammonium carbonate, and potassium cyanide to form hydantoin, which is subsequently hydrolyzed to yield this compound.
Chloroacetic Acid Ammonolysis: Chloroacetic acid reacts with ammonia to form this compound through a nucleophilic substitution reaction.
Industrial Production Methods:
Chemical Synthesis: The most common industrial method involves the ammonolysis of chloroacetic acid.
Biotechnological Methods: Microbial fermentation using genetically engineered bacteria can also produce this compound.
Types of Reactions:
Oxidation: this compound can be oxidized to glyoxylate and subsequently to oxalate.
Reduction: It can be reduced to form aminoethanol.
Substitution: this compound undergoes nucleophilic substitution reactions, particularly in the synthesis of peptides and other amino acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Glyoxylate, oxalate.
Reduction Products: Aminoethanol.
Substitution Products: Various peptides and amino acid derivatives.
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Acts as a buffering agent in various chemical reactions .
Biology:
- Integral in the synthesis of nucleic acids, bile acids, and other amino acids.
- Functions as an inhibitory neurotransmitter in the central nervous system .
Medicine:
- Used in the treatment of schizophrenia and stroke due to its neuroprotective properties.
- Incorporated in intravenous solutions to provide nutritional support .
Industry:
- Employed in the production of herbicides, such as glyphosate.
- Used as a sweetener and taste enhancer in food products .
Mechanism of Action
Target of Action
Polyglycine, a polymer of the amino acid this compound, primarily targets the formation of protein structures and plays a significant role in the structure of elastin, a protein responsible for resilience and elastic recoil in vertebrate tissues . It is also involved in the formation of amyloid fibrils .
Mode of Action
Polythis compound interacts with its targets through a process known as self-aggregation . This process involves the formation of amyloid-like fibers in a specific pathway ranging from protofibrils to fibrils . The interaction of polythis compound with its targets results in changes in the thermodynamic stability of these targets .
Biochemical Pathways
Polythis compound affects the biochemical pathways involved in the formation of protein structures. It plays a significant role in the formation of elastin, a protein that provides elasticity to connective tissues . The self-aggregation properties of polythis compound influence the formation of amyloid fibrils within a liquid droplet .
Result of Action
The result of polythis compound’s action is the formation of specific protein structures. For instance, it contributes to the formation of elastin, which provides elasticity to connective tissues . Additionally, polythis compound can self-aggregate into amyloid-like fibers .
Action Environment
The action of polythis compound can be influenced by environmental factors. For example, the formation of amyloid-like fibers by polythis compound can be affected by the presence of water . The relative thermodynamic stabilities of these fibers can change with the polymerization degree of polythis compound .
Comparison with Similar Compounds
Alanine: Another simple amino acid but with a methyl side chain.
Serine: Contains a hydroxymethyl side chain, making it more polar than glycine.
Proline: A cyclic amino acid with a unique structure that influences protein folding.
Uniqueness of this compound:
Achirality: this compound is the only amino acid without a chiral center, allowing it to fit into both hydrophilic and hydrophobic environments.
Biological Activity
Glycine, the simplest amino acid, plays a crucial role in various biological processes. It is classified as a non-essential amino acid, meaning that while the body can synthesize it, dietary intake can enhance its levels and support its numerous physiological functions. This article delves into the biological activities of this compound, highlighting its roles in metabolism, neurotransmission, inflammation regulation, and potential therapeutic applications.
1. This compound Synthesis and Metabolism
This compound is primarily synthesized in the human body from serine, threonine, and choline. The average whole-body this compound flux has been estimated at approximately 34-35 mg/kg/h in the fed state, with about 35% derived from endogenous synthesis. In the post-absorptive state, this flux decreases to around 18 mg/kg/h, with de novo synthesis contributing significantly to overall this compound levels .
Table 1: this compound Synthesis Rates
State | This compound Flux (mg/kg/h) | Source of this compound |
---|---|---|
Fed | 34-35 | Endogenous (35%) |
Post-absorptive | ~18 | De novo (81%) |
2. Neurotransmitter Functions
This compound acts as an inhibitory neurotransmitter in the central nervous system (CNS). It binds to this compound receptors (GlyRs), which are chloride channels that mediate inhibitory neurotransmission. This action is vital for regulating neuronal excitability and plays a significant role in pain modulation and motor control .
Mechanism of Action:
- Binding : this compound binds to GlyRs on postsynaptic neurons.
- Chloride Influx : Activation leads to an influx of chloride ions, resulting in hyperpolarization and inhibition of neuronal firing.
3. Anti-Inflammatory Effects
Recent studies have highlighted this compound's anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines and improve insulin sensitivity, suggesting a protective role against chronic inflammation and metabolic disorders such as type 2 diabetes mellitus (T2DM) .
Key Findings:
- This compound supplementation can decrease levels of free fatty acids.
- It modulates nuclear factor kappa B (NF-κB) expression, a critical regulator of inflammation .
4. Role in Metabolic Health
This compound has been associated with improved metabolic health outcomes. Higher circulating levels of this compound correlate with a reduced risk of T2DM. It enhances the secretion of glucagon-like peptide-1 (GLP-1), which regulates insulin secretion and glucose homeostasis .
Table 2: this compound's Impact on Metabolic Health
Parameter | Effect of this compound |
---|---|
Insulin Secretion | Increased |
GLP-1 Secretion | Enhanced |
Risk of T2DM | Reduced |
5. Therapeutic Applications
This compound's multifaceted roles suggest potential therapeutic applications in various conditions:
- Pain Management : Due to its inhibitory effects on neuronal activity.
- Metabolic Disorders : As a supplement for improving insulin sensitivity.
- Gut Health : Protects against damage from radiotherapy in cancer treatments .
6. Case Studies
Several clinical studies have explored this compound's effects on health:
Scientific Research Applications
Glycine, the simplest amino acid, plays significant roles in various physiological processes, making it a subject of interest in medicine, pharmacology, and materials science . It is a fundamental building block for biomaterials and has garnered attention for its potential therapeutic and industrial applications .
Scientific Research Applications
Psychosis Risk Syndrome: this compound has been explored as a potential treatment for psychosis risk syndrome. Pilot studies have indicated that this compound can reduce positive and negative symptoms and improve cognitive function in patients who are not taking antipsychotic medication . These studies have reported significant effect sizes in symptom reduction and cognitive enhancement, suggesting that this compound could be a therapeutic agent for psychosis risk syndrome .
Diabetic Cataract Prevention: this compound has shown protective effects against diabetic cataracts in animal models. It can inhibit aldose reductase activity, which is involved in cataract formation, leading to reduced blood glucose levels and increased plasma insulin levels in diabetic rats .
Ischemia-Reperfusion Injury: this compound has demonstrated cytoprotective properties in skeletal muscle undergoing ischemia and reperfusion injury. Studies in canine models have shown that this compound can preserve muscle function, reduce edema, and decrease muscle necrosis, suggesting its potential clinical use in similar human conditions .
Liver Cancer Prevention: Dietary this compound has been found to prevent the development of liver tumors in rats exposed to the carcinogen WY-14,643. This compound inhibits the progression of early foci to tumors, particularly larger tumors, indicating its potential as a chemopreventive agent .
Aging and Oxidative Stress: When combined with N-acetylcysteine (GlyNAC), this compound has been shown to improve glutathione deficiency, oxidative stress, mitochondrial dysfunction, and other aging-related issues in older adults. This combination has improved physical function and reduced inflammation, highlighting its potential benefits in promoting healthy aging .
Protection Against Muscle Degradation: this compound supplementation can protect muscles from disease states, such as sepsis and cancer cachexia, that lead to muscle degradation .
Gastric Ulcer Treatment: this compound can decrease acid secretions and protect against experimental gastric lesions caused by various agents. It possesses cytoprotective and antiulcer activity .
Arthritis Prevention: As an immunomodulator that suppresses inflammation, this compound's action on arthritis has been investigated in vivo. This compound supplementation can reduce the effects of PG-PS model of arthritis in rats, including infiltration of inflammatory cells, synovial hyperplasia, edema, and ankle swelling .
Cancer Therapy: this compound can suppress cell proliferation caused by peroxisomal proliferators and corn oil. It can also block the synthesis of TNF α by Kupffer cells and activation of nuclear factor κB, inhibiting tumor growth .
Liver Health: this compound may help reverse liver damage caused by excessive alcohol intake. It has been shown to reduce concentrations of alcohol in the blood and improve liver cell health in animals with alcohol-induced liver damage .
Diabetes Management: Clinical studies have indicated that higher circulating this compound concentrations help lower the risk of developing type 2 diabetes . this compound also shows neuroprotective effects on neurons and microglia after ischemic stroke injury and can improve the prognosis of patients after ischemic stroke .
This compound in Various Research Fields
Case Studies
While specific, detailed case studies were not available in the search results, several studies highlight the potential of this compound in treating various conditions:
- Psychosis Risk Syndrome: Pilot studies have shown promising results in reducing symptoms and improving cognitive function in patients at risk of psychosis .
- Liver Damage: Studies in rats with alcohol-induced liver damage showed that this compound improved the recovery process .
- Diabetes: Clinical studies have indicated that higher circulating this compound concentrations help lower the risk of developing type 2 diabetes .
This compound as a Building Block
This compound is the simplest natural amino acid and a basic building block for various biomaterials . It is considered a symbol of life and has been found in the interstellar medium and in comets and meteorites, providing evidence of the panspermia hypothesis .
Ferroelectric Properties
Properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | glycine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glycine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |
Record name | Glycine [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020667 | |
Record name | Glycine | |
Source | EPA DSSTox | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | GLYCINE | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |
Record name | GLYCINE | |
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Record name | Glycine | |
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Record name | GLYCINE | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYCINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Glycine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS. | |
Record name | Glycine | |
Source | DrugBank | |
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Record name | GLYCINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
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Color/Form |
White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |
CAS No. |
56-40-6, 25718-94-9, 18875-39-3 | |
Record name | GLYCINE | |
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Record name | Glycine, peptides | |
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Record name | Glycine | |
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Record name | Glycine [USP:INN] | |
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Record name | Glycine, labeled with carbon-14 | |
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Record name | Glycine | |
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Record name | glycine | |
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Record name | glycine | |
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Record name | Glycine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE7660XO1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLYCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.